Isoform Selectivity (S6K2 vs S6K1)
In a direct biochemical head-to-head comparison, S6K2-IN-1 inhibits S6K2 with an apparent IC50 of 22 nM, while it remains completely inactive against the closely related isoform S6K1 at concentrations up to 5 μM [1]. This represents a >227-fold selectivity window for S6K2 over S6K1 at the tested concentration limit [1]. In contrast, the widely used S6K1-selective inhibitor PF-4708671 exhibits a reciprocal selectivity profile: IC50 of 160 nM for S6K1 versus 65 μM for S6K2 [2].
S6K1 >5,000 nM
>227-fold selectivity
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | S6K2 IC50 = 22 nM; S6K1 IC50 > 5,000 nM (inactive) |
| Comparator Or Baseline | S6K1 isoform: IC50 > 5,000 nM for S6K2-IN-1; PF-4708671: S6K1 IC50 = 160 nM, S6K2 IC50 = 65 μM |
| Quantified Difference | >227-fold selectivity for S6K2 over S6K1 at 5 μM limit |
| Conditions | HotSpot Kinase Profiling assay; 5 μM starting concentration, 10-fold serial dilution |
Why This Matters
This isoform selectivity is essential for experiments requiring S6K2-specific inhibition without confounding S6K1-mediated effects.
- [1] Gerstenecker S, Haarer L, Schröder M, Kudolo M, Schwalm MP, Wydra V, Serafim RAM, Chaikuad A, Knapp S, Laufer S, Gehringer M. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2). Cancers. 2021;13(20):5133. View Source
- [2] Pearce LR, Alton GR, Richter DT, Kath JC, Lingardo L, Chapman J, Hwang C, Alessi DR. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). Biochem J. 2010;431(2):245-255. View Source
